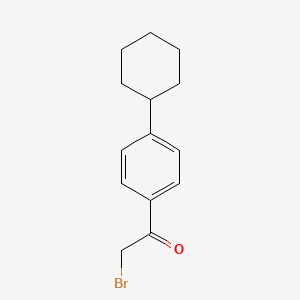

2-Bromo-1-(4-cyclohexylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-cyclohexylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCBGXFQNHCVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373618 | |

| Record name | 2-Bromo-1-(4-cyclohexylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99433-28-0 | |

| Record name | 2-Bromo-1-(4-cyclohexylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99433-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanism for 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a key intermediate in various organic synthesis applications. The document outlines a common and efficient two-step synthetic pathway, beginning with the Friedel-Crafts acylation of cyclohexylbenzene to yield 4'-cyclohexylacetophenone, followed by a subsequent α-bromination. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to serve as a robust resource for laboratory and developmental applications.

Introduction

This compound, an α-bromo ketone derivative, is a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile precursor for introducing the 4-cyclohexylphenacyl moiety into various molecular scaffolds. This guide details the predominant synthesis route and mechanism, providing the technical depth required for successful and reproducible execution.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Step 1: Friedel-Crafts Acylation. Cyclohexylbenzene is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce the intermediate ketone, 4'-cyclohexylacetophenone.

-

Step 2: α-Bromination. The methyl group adjacent to the carbonyl in 4'-cyclohexylacetophenone is selectively brominated using a suitable brominating agent to yield the final product.

Detailed Reaction Mechanisms

Step 1: Synthesis of 4'-Cyclohexylacetophenone via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[1][2][3] The reaction begins with the activation of the acylating agent (acetyl chloride) by a Lewis acid catalyst (AlCl₃) to form a highly electrophilic acylium ion. The electron-rich cyclohexylbenzene ring then attacks this electrophile, proceeding through a resonance-stabilized carbocation intermediate (sigma complex). Aromaticity is restored via deprotonation to yield the ketone product.

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Synthesis of this compound via α-Bromination

The α-bromination of ketones like 4'-cyclohexylacetophenone is typically performed under acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. This is followed by deprotonation to form a nucleophilic enol intermediate. The electron-rich double bond of the enol then attacks molecular bromine, leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.

Caption: Mechanism of Acid-Catalyzed α-Bromination of a Ketone.

Quantitative Data Summary

The following table summarizes key quantitative data for the precursor and for representative α-bromination reactions of similar acetophenone derivatives found in the literature.

| Compound/Reaction | Property | Value | Source(s) |

| 4'-Cyclohexylacetophenone | Molecular Formula | C₁₄H₁₈O | [4][5] |

| Molecular Weight | 202.29 g/mol | [4][5] | |

| Melting Point | 68-70 °C | [5][6][7] | |

| Boiling Point | 179-181 °C @ 14 mmHg | [5][6] | |

| α-Bromination | Brominating Agent | Pyridine hydrobromide perbromide | [8] |

| Substrate | 4-Chloroacetophenone | [8] | |

| Yield | 85% | [8] | |

| Solvent | Acetic Acid | [8] | |

| Temperature | 90 °C | [8] | |

| α-Bromination | Brominating Agent | Bromine (Br₂) | [9] |

| Substrate | p-Bromoacetophenone | [9] | |

| Yield | 69-72% | [9] | |

| Solvent | Glacial Acetic Acid | [9] | |

| Temperature | < 20 °C | [9] | |

| This compound | Molecular Formula | C₁₄H₁₇BrO | [10] |

| Molecular Weight | 281.19 g/mol | [10] |

Experimental Protocols

The following are representative experimental protocols adapted from established procedures for Friedel-Crafts acylation and α-bromination.[9][11]

Protocol 1: Synthesis of 4'-Cyclohexylacetophenone

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane or nitrobenzene).

-

Reagent Addition: Cool the suspension in an ice bath to 0 °C. Add cyclohexylbenzene (1.0 eq) to the flask.

-

Acylation: Add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve 4'-cyclohexylacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.[9][11]

-

Reagent Addition: Add a catalytic amount of concentrated sulfuric acid or HBr if using an acid-catalyzed reaction.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring, maintaining the temperature below 20 °C.[9] The disappearance of the bromine color indicates consumption.

-

Reaction: Stir the reaction mixture for an additional 1-5 hours at room temperature or slightly elevated temperature until TLC analysis shows complete consumption of the starting material.[11]

-

Workup: Quench the reaction by pouring the mixture into cold water. If a precipitate forms, it can be collected by vacuum filtration.

-

Extraction & Purification: If no solid precipitates, extract the aqueous mixture with a suitable organic solvent (e.g., chloroform).[11] Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is typically purified by recrystallization from a solvent like ethanol to yield the final product.

Overall Experimental Workflow

The logical flow from starting materials to the purified final product involves a series of standard organic chemistry laboratory procedures.

Caption: High-level experimental workflow for the synthesis.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 4-Cyclohexyl acetophenone | C14H18O | CID 10921586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4 -Cyclohexylacetophenone 99 18594-05-3 [sigmaaldrich.com]

- 6. 4'-CYCLOHEXYLACETOPHENONE | 18594-05-3 [amp.chemicalbook.com]

- 7. 4-CYCLOHEXYLACETOPHENONE | CAS#:18594-05-3 | Chemsrc [chemsrc.com]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-bromo-1-[4-(cyclohexyl)phenyl]ethanone-Molbase [molbase.com]

- 11. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 2-Bromo-1-(4-cyclohexylphenyl)ethanone. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported data from chemical suppliers with predicted values and comparative analysis of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into its chemical characteristics, a plausible synthetic route, and a hypothetical biological target based on related structures.

Chemical Identity and Structure

This compound is an alpha-bromoketone derivative of 4'-cyclohexylacetophenone. The presence of the reactive bromoacetyl group makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecules.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-bromo-4''-cyclohexylacetophenone, p-cyclohexylphenacyl bromide |

| CAS Number | 99433-28-0 |

| Molecular Formula | C₁₄H₁₇BrO |

| Chemical Structure |

|

Physicochemical Properties

The following tables summarize the available physicochemical data for this compound. It is important to note that much of this data is sourced from chemical vendor databases and may be computationally derived rather than experimentally verified.

Table 2: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 281.19 g/mol | [1][2] |

| Exact Mass | 280.04628 u | [1] |

| Monoisotopic Mass | 280.0463 Da | [3] |

| Density | 1.305 g/cm³ (Predicted) | [1] |

| Boiling Point | 368 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 53.1 °C (Predicted) | [1] |

Table 3: Predicted Physicochemical Parameters

| Parameter | Value | Source |

| XLogP3 | 4.3 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Complexity | 225 | [1] |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a standard method for the alpha-bromination of aryl ketones can be proposed based on well-established organic chemistry principles and published syntheses of analogous compounds. The most common method involves the reaction of the parent ketone, 1-(4-cyclohexylphenyl)ethanone, with a brominating agent.[4]

Proposed Synthetic Protocol: Alpha-Bromination of 1-(4-cyclohexylphenyl)ethanone

This protocol is a generalized procedure and may require optimization.

Materials:

-

1-(4-cyclohexylphenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial) or another suitable solvent (e.g., Dichloromethane, Diethyl Ether)

-

Catalyst (optional, e.g., a catalytic amount of HBr or AlCl₃)

Procedure:

-

Dissolve 1-(4-cyclohexylphenyl)ethanone in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., Bromine in acetic acid) dropwise to the stirred solution of the ketone.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

No experimentally obtained NMR, IR, or Mass Spectra for this compound are available in the public domain. For reference, typical spectral features of alpha-bromoketones are described below.

-

¹H NMR: The two protons on the carbon bearing the bromine atom would be expected to appear as a singlet in the range of δ 4.0-4.5 ppm. The aromatic protons would appear in the aromatic region (δ 7.0-8.0 ppm), and the cyclohexyl protons would be observed in the aliphatic region (δ 1.0-2.0 ppm).

-

¹³C NMR: The carbonyl carbon would be expected around 190 ppm. The carbon attached to the bromine would appear around 30-35 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of approximately equal intensity).

Biological Activity and Signaling Pathways (Hypothetical)

There is no direct evidence in the scientific literature detailing the biological activity or the specific signaling pathways modulated by this compound. However, the parent compound, 1-(4-cyclohexylphenyl)ethanone, has been investigated as a potential inhibitor of Polo-like kinase 1 (PLK1).[5][6] PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[7][8] Overexpression of PLK1 is observed in many human cancers, making it an attractive target for cancer therapy.[9]

Given that this compound is a reactive alpha-bromoketone, it could potentially act as a covalent inhibitor. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack by amino acid residues (such as cysteine, histidine, or lysine) within the active site of a kinase like PLK1. This could lead to the irreversible inactivation of the enzyme.

Hypothetical Signaling Pathway: Covalent Inhibition of PLK1

The following diagram illustrates a hypothetical mechanism by which this compound might inhibit PLK1, leading to cell cycle arrest and apoptosis. It is crucial to emphasize that this is a speculative pathway based on the activity of a related compound and the known reactivity of alpha-bromoketones, and has not been experimentally verified for this compound.

Caption: Hypothetical signaling pathway of PLK1 inhibition by this compound.

Safety and Handling

Alpha-bromoketones are generally considered to be lachrymatory and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound with potential utility in synthetic chemistry. While a complete, experimentally verified dataset of its physicochemical properties is not currently available, this guide provides a summary of the existing data and reasonable predictions based on its chemical structure. The hypothetical link to PLK1 inhibition suggests a potential avenue for future research into its biological activity. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. echemi.com [echemi.com]

- 2. molbase.com [molbase.com]

- 3. PubChemLite - this compound (C14H17BrO) [pubchemlite.lcsb.uni.lu]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity | MDPI [mdpi.com]

- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Analysis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the expected spectral data for the compound 2-Bromo-1-(4-cyclohexylphenyl)ethanone. Due to a lack of publicly available experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of related chemical entities.

Introduction

This compound is a halogenated ketone derivative. Compounds of this class are often valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The introduction of the bromomethyl ketone moiety provides a reactive site for various nucleophilic substitution reactions, while the 4-cyclohexylphenyl group imparts significant lipophilicity. Accurate structural elucidation and characterization are paramount for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide summarizes the predicted spectral characteristics of this compound and provides standardized protocols for experimental data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including various substituted 2-bromoacetophenones.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.35 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~4.45 | Singlet | 2H | -C(=O)CH₂Br |

| ~2.55 | Triplet of triplets | 1H | Cyclohexyl methine proton |

| ~1.70-1.90 | Multiplet | 4H | Cyclohexyl methylene protons |

| ~1.20-1.50 | Multiplet | 6H | Cyclohexyl methylene protons |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | C=O (Ketone) |

| ~150.0 | Quaternary aromatic carbon attached to the cyclohexyl group |

| ~132.0 | Quaternary aromatic carbon attached to the carbonyl group |

| ~129.5 | Aromatic CH ortho to the carbonyl group |

| ~127.0 | Aromatic CH meta to the carbonyl group |

| ~45.0 | Cyclohexyl CH |

| ~34.0 | Cyclohexyl CH₂ |

| ~31.0 | -C(=O)CH₂Br |

| ~26.5 | Cyclohexyl CH₂ |

| ~26.0 | Cyclohexyl CH₂ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2925, ~2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1200 | Medium | C-C stretch |

| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

| ~680 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Adduct/Fragment | Notes |

| 280/282 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 201 | [M - Br]⁺ | Loss of bromine radical |

| 173 | [C₁₄H₁₇O]⁺ | Loss of bromine atom |

| 145 | [C₁₂H₁₃]⁺ | Cyclohexylphenyl cation |

| 119 | [C₇H₅O]⁺ | Benzoyl cation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Apply a 90° pulse.

-

Set the relaxation delay (d1) to 1-2 seconds for qualitative spectra.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).[4]

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.[5]

-

Employ a relaxation delay (d1) of 2 seconds.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[3]

-

Phase the resulting spectrum and perform baseline correction.[3]

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR):

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[7]

-

Place the sample (ATR or KBr pellet) in the sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[8]

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[9]

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[9]

-

Filter the solution if any particulate matter is present.[9]

-

-

Data Acquisition (using an ESI source):

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the compound of interest.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) and any significant fragment ions.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for synthesis, purification, and spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. sc.edu [sc.edu]

- 6. amherst.edu [amherst.edu]

- 7. mse.washington.edu [mse.washington.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Reactivity of 2-Bromo-1-(4-cyclohexylphenyl)ethanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the reactivity profile of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a member of the α-halo ketone class of compounds. Due to their unique structural features, α-halo ketones are valuable intermediates in organic synthesis and drug development, serving as precursors for a wide range of molecular scaffolds. This guide will focus on the core principles governing their reactions with nucleophiles, supported by kinetic data from analogous systems, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Principles

This compound is an electrophilic substrate primed for nucleophilic attack. Its reactivity is primarily dictated by two key structural features:

-

The Carbonyl Group: The electron-withdrawing nature of the adjacent carbonyl group significantly increases the electrophilicity of the α-carbon (the carbon bearing the bromine atom). This inductive effect polarizes the C-Br bond, making the carbon atom more susceptible to nucleophilic attack.[1]

-

The α-Halogen: The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.

The primary reaction pathway for α-halo ketones with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction .[2][3] SN1-type reactions are generally disfavored because they would proceed through a highly unstable α-carbocation.[2] The SN2 mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the backside, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon is chiral.[3]

The reaction rate follows second-order kinetics, being dependent on the concentration of both the α-halo ketone and the nucleophile.[3][4]

Rate = k₂[α-halo ketone][Nucleophile]

The reactivity of this compound is also influenced by the 4-cyclohexylphenyl substituent. The cyclohexyl group is generally considered to be weakly electron-donating through an inductive effect. This can slightly modulate the electrophilicity of the aromatic ring and, by extension, the carbonyl group.

Reaction Mechanism and Influencing Factors

The accepted mechanism for the reaction of this compound with a generic nucleophile (Nu⁻) is the SN2 pathway.

Caption: General SN2 reaction mechanism for this compound.

Several factors influence the rate and outcome of this reaction:

-

Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is dependent on the atom, its charge, and the solvent. For example, thiolate anions (RS⁻) are generally more potent nucleophiles than their corresponding alkoxide anions (RO⁻).

-

Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile, DMF) are ideal for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, leaving it "bare" and highly reactive.

-

Steric Hindrance: Increased steric bulk on the substrate or the nucleophile can hinder the backside attack, slowing the reaction rate.[3] The cyclohexyl group on the substrate is relatively bulky but is positioned away from the reaction center, so its steric impact is minimal.

-

Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring increase the rate of reaction by enhancing the electrophilicity of the α-carbon.[5] Conversely, electron-donating groups tend to decrease the reaction rate.

Quantitative Reactivity Data (Analogous Systems)

Table 1: Reaction of para-Substituted Phenacyl Bromides with Aniline in Methanol

| Substituent (X) in p-X-C₆H₄COCH₂Br | Second-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹) |

| OCH₃ | 3.15 x 10⁻⁴ |

| CH₃ | 2.50 x 10⁻⁴ |

| H | 1.85 x 10⁻⁴ |

Data sourced from a comparative guide on phenacyl chloride reactivity, adapted for phenacyl bromide.[4] The trend shown is illustrative of substituent effects.

Table 2: Reaction of Phenacyl Bromide with Substituted Sodium Phenoxides in 50% Aqueous Acetone

| Phenoxide Substituent | Second-Order Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹) |

| p-CH₃ | 1.17 x 10⁻² |

| H | 0.74 x 10⁻² |

| p-Cl | 0.35 x 10⁻² |

| p-CN | 0.08 x 10⁻² |

Data adapted from Okamoto, K. et al. (1967).[6]

Table 3: Reaction of Phenacyl Bromide with Sulfur Nucleophiles in Methanol

| Nucleophile | Second-Order Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹) |

| Thioglycolic Acid | ~1.2 (Estimated from related data) |

| Thiophenol | ~0.9 (Estimated from related data) |

Qualitative trends and approximate magnitudes are inferred from studies by May et al.[7]

Experimental Protocols

The kinetics of the reaction between this compound and a nucleophile can be monitored using several established techniques. The choice of method depends on the specific properties of the reactants and products.

The following diagram outlines a typical workflow for a kinetic study of a nucleophilic substitution reaction.

Caption: Standard experimental workflow for a kinetic study of SN2 reactions.

This method is suitable for reactions where ionic reactants form ionic products, or vice-versa, leading to a measurable change in the solution's conductivity. For example, the reaction with a neutral nucleophile like an amine produces a bromide salt, increasing conductivity.

-

Reagent Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., aniline) in a suitable polar aprotic solvent (e.g., anhydrous acetone or methanol) at known concentrations (e.g., 0.01 M).

-

Thermostatting: Place the stock solutions and the reaction vessel in a thermostated water bath maintained at the desired temperature (e.g., 35.0 ± 0.1 °C) for at least 30 minutes to reach thermal equilibrium.[4]

-

Initiation and Monitoring:

-

Pipette a precise volume of the nucleophile solution into the reaction vessel.

-

Immerse a calibrated conductivity cell into the solution and record the initial conductance (G₀).

-

To start the reaction, rapidly inject a known volume of the thermostated substrate solution into the vessel with vigorous stirring. Simultaneously, start a stopwatch.

-

Record the conductance (Gₜ) at regular time intervals until the reaction is at least 80% complete.[4]

-

-

Data Analysis: The second-order rate constant (k₂) can be determined by plotting the appropriate integrated rate law equation, which relates the change in conductance to the concentration of the product formed over time.

This method is applicable if the substrate or product has a distinct chromophore that absorbs in the UV-Vis region, and its absorbance changes predictably as the reaction progresses. The disappearance of the phenacyl bromide chromophore can often be monitored.

-

Reagent Preparation: Prepare stock solutions as described for conductometry. The solvent must be transparent in the wavelength range of interest.

-

Wavelength Selection: Scan the UV-Vis spectra of the pure substrate and the expected product to identify a suitable analytical wavelength (λ_max) where the change in absorbance is maximal.

-

Thermostatting: Use a spectrophotometer equipped with a temperature-controlled cuvette holder. Equilibrate the stock solutions to the desired temperature.

-

Initiation and Monitoring:

-

Add calculated volumes of the nucleophile solution and solvent to a quartz cuvette and use it as the reference (blank).

-

To a separate cuvette, add the nucleophile solution and initiate the reaction by adding the substrate solution. Mix rapidly and place the cuvette in the holder.

-

Monitor the change in absorbance at the chosen wavelength over time.

-

-

Data Analysis: Use the Beer-Lambert law (A = εbc) to convert absorbance data into concentration data. The rate constant is then calculated from the integrated second-order rate law.

Logical Relationships in Reactivity

The choice of reactants and conditions can favor different reaction pathways, although SN2 is dominant for this class of compounds. With strongly basic, sterically hindered nucleophiles, elimination reactions (E2) can sometimes compete, though this is less common for α-halo ketones compared to alkyl halides.

Caption: Factors influencing the reaction pathway of α-halo ketones.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 2-Bromo-1-(4-cyclohexylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a key intermediate in various synthetic pathways. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines its predicted solubility in a range of common organic solvents based on established principles of organic chemistry and data from analogous structures. Furthermore, a general experimental protocol for determining the solubility of a solid organic compound is provided to guide researchers in obtaining empirical data. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is utilized.

Introduction

This compound is an alpha-bromo ketone derivative with a molecular structure that suggests moderate to low polarity. Its utility in organic synthesis, particularly in the pharmaceutical and fine chemical industries, necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide addresses the solubility of this compound in common organic solvents.

Predicted Solubility of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted based on the "like dissolves like" principle. The molecule possesses a nonpolar cyclohexyl group and a phenyl ring, and a more polar alpha-bromoketone functional group. This amphiphilic nature suggests it will be more soluble in organic solvents than in water.

The large nonpolar surface area contributed by the cyclohexyl and phenyl groups is expected to dominate its solubility profile, favoring solubility in nonpolar to moderately polar organic solvents. The polar carbonyl and bromo groups will contribute to solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar, Aprotic | Hexane, Toluene | High | The large nonpolar (cyclohexylphenyl) portion of the molecule will interact favorably with nonpolar solvents. |

| Polar, Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The polar ketone and bromo functionalities will interact with the polar aprotic solvents, while the nonpolar backbone is also well-solvated. |

| Polar, Protic | Ethanol, Methanol | Moderate to Low | The potential for hydrogen bonding with the solvent is limited to the carbonyl oxygen. The large nonpolar group will hinder solubility compared to smaller ketones. |

| Highly Polar | Water | Very Low / Insoluble | The large hydrophobic structure will dominate, leading to poor solvation by water molecules. |

Disclaimer: The data presented in this table is predictive and based on the chemical structure of the compound and general principles of solubility. Experimental verification is required for quantitative assessment.

General Experimental Protocol for Determining Solid Solubility

To obtain quantitative solubility data, the following general protocol for the isothermal equilibrium method can be employed.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a maximum and constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent in a volumetric flask to a concentration within the calibration range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

S = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

-

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity such as this compound.

Caption: Workflow for Solubility Assessment of a Chemical Compound.

Conclusion

A Theoretical Investigation into the Structural and Electronic Properties of 2-Bromo-1-(4-cyclohexylphenyl)ethanone

Abstract: This whitepaper presents a comprehensive theoretical analysis of the molecular structure, vibrational spectra, and electronic properties of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a compound of interest in synthetic organic chemistry and drug development. Employing Density Functional Theory (DFT) calculations, this study elucidates the molecule's optimized geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented to aid in the experimental characterization of this compound. The workflow for the computational analysis is also detailed, providing a reproducible methodology for further theoretical investigations.

Introduction

This technical guide provides a foundational theoretical study of this compound. By leveraging computational chemistry, we can predict its three-dimensional structure and spectroscopic characteristics, offering valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Computational Methodology

The theoretical calculations presented herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software: Gaussian 16 Suite of Programs

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional

Basis Set: 6-311++G(d,p) for all atoms

Computational Steps:

-

Initial Geometry: The initial 3D structure of this compound was constructed using standard bond lengths and angles.

-

Geometry Optimization: The structure was then optimized to find the lowest energy conformation without any imaginary frequencies.

-

Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared spectrum.

-

NMR Shielding Tensors: The optimized geometry was used to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts were referenced against tetramethylsilane (TMS).

The logical workflow for this computational study is depicted in the following diagram:

Molecular Structure

The optimized geometry of this compound reveals several key structural features. The cyclohexyl ring adopts a stable chair conformation. The phenyl ring is nearly planar, and the acetyl-bromide group is positioned with a specific orientation relative to the aromatic ring.

Bond Lengths

The calculated bond lengths are consistent with established values for similar chemical bonds. The C=O double bond of the ketone group exhibits a typical length, as do the C-C bonds of the aromatic and cyclohexyl rings. The C-Br bond length is also within the expected range.

| Bond | Predicted Length (Å) |

| C=O | 1.215 |

| C-Br | 1.958 |

| C-C (Aromatic) | 1.390 - 1.405 |

| C-C (Ketone) | 1.512 |

| C-C (Cyclohexyl) | 1.535 - 1.542 |

| C-H (Aromatic) | 1.085 - 1.088 |

| C-H (Aliphatic) | 1.095 - 1.102 |

Table 1: Predicted bond lengths for this compound.

Bond Angles

The bond angles around the sp² hybridized carbons of the phenyl ring and the ketone are approximately 120°, while the angles around the sp³ hybridized carbons of the cyclohexyl ring are close to the ideal tetrahedral angle of 109.5°.

| Angle | Predicted Angle (°) |

| O=C-C (Aromatic) | 120.5 |

| O=C-C (CH2Br) | 121.2 |

| C-C-Br | 111.8 |

| C-C-C (Aromatic) | 119.5 - 120.5 |

| C-C-C (Cyclohexyl) | 109.8 - 111.5 |

Table 2: Predicted bond angles for this compound.

Dihedral Angles

Key dihedral angles determine the overall conformation of the molecule. The dihedral angle between the phenyl ring and the ketone group is of particular interest as it influences the electronic conjugation.

| Dihedral Angle | Predicted Angle (°) |

| C(ar)-C(ar)-C=O | 178.9 |

| C(ar)-C-C-Br | 85.3 |

| O=C-C-Br | -95.1 |

Table 3: Key predicted dihedral angles for this compound.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the vibrational modes of the molecule. The most prominent peaks are associated with the stretching of the carbonyl group and the C-Br bond.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H (Aromatic) Stretch | 3050 - 3100 | Stretching of C-H on phenyl ring |

| C-H (Aliphatic) Stretch | 2850 - 2980 | Stretching of C-H on cyclohexyl and CH2Br |

| C=O Stretch | 1695 | Strong ketone carbonyl stretch |

| C=C (Aromatic) Stretch | 1590, 1480 | Phenyl ring stretching modes |

| C-Br Stretch | 650 | Stretching of the C-Br bond |

Table 4: Predicted characteristic infrared frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of the molecule in solution.

¹H NMR:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | 7.8 - 8.0 | Doublet |

| Aromatic (meta to C=O) | 7.3 - 7.5 | Doublet |

| CH₂Br | 4.4 - 4.6 | Singlet |

| Cyclohexyl (CH) | 2.5 - 2.7 | Multiplet |

| Cyclohexyl (CH₂) | 1.2 - 1.9 | Multiplet |

Table 5: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | 191.5 |

| Aromatic (C-C=O) | 134.2 |

| Aromatic (C-Cyclohexyl) | 150.1 |

| Aromatic (CH) | 128.5 - 129.8 |

| CH₂Br | 31.0 |

| Cyclohexyl (CH) | 44.8 |

| Cyclohexyl (CH₂) | 26.0 - 34.5 |

Table 6: Predicted ¹³C NMR chemical shifts for this compound.

Conclusion

This theoretical study provides a detailed structural and spectroscopic profile of this compound based on DFT calculations. The predicted geometric parameters and spectroscopic data serve as a valuable reference for the experimental characterization and further investigation of this compound. The computational workflow outlined in this paper can be adapted for the study of other related molecules, facilitating the in-silico design and analysis of new chemical entities. Future work could involve experimental validation of these theoretical findings and investigation of the molecule's reactivity and potential biological activity.

"2-Bromo-1-(4-cyclohexylphenyl)ethanone" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-cyclohexylphenyl)ethanone, a key intermediate in organic synthesis. This document outlines its chemical properties, a representative synthesis protocol, and relevant data for its identification and use in research and development.

Core Compound Identification

This compound is a halogenated ketone derivative. Its core structure consists of a cyclohexylphenyl group attached to a bromoethanone moiety.

| Identifier | Value |

| CAS Number | 99433-28-0[1] |

| Molecular Formula | C₁₄H₁₇BrO[1][2][3] |

| Molecular Weight | 281.19 g/mol |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr[3] |

| InChI | InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2[2] |

| IUPAC Name | This compound |

| Common Synonyms | 2-bromo-4'-cyclohexylacetophenone, p-cyclohexylphenacyl bromide |

Molecular Structure:

Physicochemical and Spectroscopic Data

| Data Type | Description / Value |

| Predicted Mass Spectrometry | Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase: [M+H]⁺: 281.05358 m/z, 159.4 Ų; [M+Na]⁺: 303.03552 m/z, 166.9 Ų; [M-H]⁻: 279.03902 m/z, 167.3 Ų.[2] |

| ¹H NMR (Predicted) | Expected signals would include: multiplets for the cyclohexyl protons (approx. 1.2-1.9 ppm), a singlet for the methylene protons adjacent to the bromine (approx. 4.4-4.5 ppm), and doublets for the aromatic protons (approx. 7.3-8.0 ppm).[4] |

| ¹³C NMR (Predicted) | Expected signals would include: peaks for the cyclohexyl carbons (approx. 26-45 ppm), a peak for the brominated methylene carbon (approx. 30-31 ppm), aromatic carbons (approx. 127-148 ppm), and a carbonyl carbon (approx. 190-191 ppm).[4] |

| Infrared (IR) Spectroscopy (Predicted) | A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretching from the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-Br stretch is expected in the fingerprint region. |

Synthesis and Experimental Protocols

This compound is typically synthesized via the α-bromination of its precursor, 4'-cyclohexylacetophenone.[5][6] While a specific protocol for this exact transformation is not published, a representative procedure can be adapted from established methods for the bromination of similar acetophenone derivatives.

Synthesis of Precursor: 4'-Cyclohexylacetophenone

The precursor, 4'-cyclohexylacetophenone (CAS: 18594-05-3), is commercially available.[5][7] It can be synthesized via Friedel-Crafts acylation of cyclohexylbenzene.

Representative α-Bromination Protocol

This protocol is adapted from a general method for the bromination of acetophenones using bromine in acetic acid.[8]

Materials:

-

4'-Cyclohexylacetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

50% Ethyl Alcohol (for washing)

-

95% Ethyl Alcohol (for recrystallization)

Procedure:

-

In a suitable round-bottom flask, dissolve 4'-cyclohexylacetophenone (1.0 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 20°C.

-

After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, cool the flask in an ice-water bath to precipitate the product.

-

Filter the crude product using suction filtration.

-

Wash the collected crystals with cold 50% ethyl alcohol until the filtrate is colorless.

-

Dry the crude product.

-

For further purification, recrystallize the product from 95% ethyl alcohol to yield this compound as a crystalline solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Applications in Drug Development and Research

α-Bromoacetophenones are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry.[9] They are key building blocks for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. The presence of the reactive bromo-keto functional group allows for facile nucleophilic substitution reactions, making it a valuable synthon for introducing the cyclohexylphenacyl moiety into target molecules.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. molbase.com [molbase.com]

- 2. PubChemLite - this compound (C14H17BrO) [pubchemlite.lcsb.uni.lu]

- 3. cenmed.com [cenmed.com]

- 4. rsc.org [rsc.org]

- 5. 4-cyclohexyl acetophenone, 18594-05-3 [thegoodscentscompany.com]

- 6. 4'-CYCLOHEXYLACETOPHENONE | 18594-05-3 [amp.chemicalbook.com]

- 7. 4′-环己基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

Safety precautions for working with alpha-bromoacetophenones

An In-depth Technical Guide to Safety Precautions for Working with α-Bromoacetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromoacetophenones are a class of organic compounds characterized by an acetophenone structure substituted with a bromine atom at the alpha carbon. They serve as valuable precursors and intermediates in a wide range of organic syntheses, particularly in the pharmaceutical industry for the development of non-steroidal anti-inflammatory drugs and other therapeutics.[1] Despite their utility, these compounds are potent lachrymators and possess significant toxic and corrosive properties that demand rigorous safety protocols.[2][3][4] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with α-bromoacetophenones to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Alpha-bromoacetophenones are classified as hazardous materials due to their multi-faceted toxicological profile. They are potent lachrymators (tear-inducing agents) and sternutators (sneeze-inducing agents).[5] Contact can cause severe chemical burns to the skin and eyes, and inhalation or ingestion can be highly toxic, potentially fatal.[3][6]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for representative α-bromoacetophenones is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Caption: GHS Pictograms and Corresponding Hazards.

Physicochemical Properties

Understanding the physical and chemical properties of these compounds is crucial for safe handling and storage.

| Property | Value (for 2-Bromoacetophenone) |

| Molecular Formula | C₈H₇BrO[6] |

| Molar Mass | 199.05 g/mol [6] |

| Appearance | White to dark green-brown crystalline solid[4][8] |

| Melting Point | 46 - 51 °C[6] |

| Boiling Point | 135 °C at 18 mmHg[6] |

| Flash Point | > 112 °C[6] |

| Solubility | Practically insoluble in water; soluble in ethanol, ether, chloroform[2][6] |

| Stability | Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents.[2][6] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with α-bromoacetophenones must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations as low as possible.[5][9]

-

Safety Stations: Facilities must be equipped with easily accessible eyewash fountains and safety showers.[9][10]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent contact.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber). Inspect for tears or holes before use.[11] | Prevents skin contact, which can cause severe burns and toxicity.[5] |

| Eye/Face Protection | Chemical splash goggles and a face shield (if not using a fume hood with a sash). Must meet EN 166 (EU) or NIOSH (US) standards.[7][11] | Protects against splashes and vapors. These compounds are lachrymators and can cause severe eye damage.[3][5] |

| Skin/Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[5][11] | Prevents accidental skin contact. Contaminated clothing must be removed immediately.[5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is required if working outside a fume hood or if exposure limits may be exceeded.[11] | Protects against inhalation of toxic and corrosive dust or vapors.[6] |

Safe Handling, Storage, and Disposal

Strict protocols must be followed for every stage of the chemical's lifecycle in the laboratory.

Caption: Standard Laboratory Handling Workflow.

Handling

-

Avoid all contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling, even if gloves were worn.[9]

-

Do not eat, drink, or smoke in areas where these chemicals are handled.[12]

-

Minimize dust generation and accumulation when working with the solid form.[9]

Storage

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5][10]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.[2][13]

-

Store in a designated "Corrosives" or "Toxics" area.[6]

Disposal

-

All waste containing α-bromoacetophenones must be treated as hazardous waste.

-

Dispose of contents and containers in an approved waste disposal plant.[5]

-

Follow all federal, state, and local hazardous waste regulations. US EPA guidelines in 40 CFR 261.3 should be consulted.[5][10]

-

Do not dispose of the material down the drain or into the environment.[5]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

The following table outlines the immediate first aid steps upon exposure. In all cases, seek immediate medical attention and provide the Safety Data Sheet (SDS) to responders. [6]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately.[5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water for at least 15-30 minutes.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[5][6] |

Caption: Emergency Spill Response Workflow.

Experimental Protocol: Synthesis of Phenacyl Bromide

This section details a common procedure for synthesizing an α-bromoacetophenone, with integrated safety precautions. This protocol is adapted from established methods.[14]

Objective: To synthesize phenacyl bromide via the bromination of acetophenone.

WARNING: This reaction involves bromine, which is highly toxic and corrosive, and produces phenacyl bromide, a potent lachrymator.[14] This entire procedure must be performed in a certified chemical fume hood while wearing all requisite PPE.

Materials:

-

Acetophenone

-

Bromine

-

Anhydrous ether (solvent)

-

Anhydrous aluminum chloride (catalyst)

-

Petroleum ether

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve acetophenone (1.0 eq) in anhydrous ether. Cool the solution in an ice bath.

-

Catalyst Addition: Carefully add a catalytic amount of anhydrous aluminum chloride (approx. 0.5 g).[14]

-

Bromination (CRITICAL STEP): Slowly add bromine (1.0 eq) dropwise from the separatory funnel while stirring vigorously. Maintain the temperature with the ice bath. The bromine color should disappear as it reacts.

-

Safety Note: The reaction vessel must be vented to the back of the fume hood to handle the evolution of hydrogen bromide gas.

-

-

Workup: Once the addition is complete, immediately remove the ether and dissolved HBr under reduced pressure.[14] This leaves the crude phenacyl bromide as a solid.

-

Safety Note: The crude product is a lachrymator and should be handled with extreme care.[14]

-

-

Purification: Wash the crude solid with a small amount of cold water and petroleum ether to remove impurities. Filter the crystals with suction.[14]

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a minimal amount of methanol. The resulting white crystals should be dried thoroughly. The typical melting point is 49-51°C.[14]

-

Waste Disposal: All liquid and solid waste from this procedure, including washings and filtrates, must be collected and disposed of as halogenated organic hazardous waste.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 5. aksci.com [aksci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. 2-Bromoacetophenone CAS#: 70-11-1 [m.chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Chalcones from "2-Bromo-1-(4-cyclohexylphenyl)ethanone"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted chalcones, a class of compounds with significant interest in drug development due to their broad range of biological activities, including anti-inflammatory and anticancer properties. The protocols focus on the synthesis starting from 2-Bromo-1-(4-cyclohexylphenyl)ethanone, offering a versatile pathway to a variety of chalcone derivatives.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family.[1] They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids. Both naturally occurring and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The presence of the reactive α,β-unsaturated carbonyl system is a key feature responsible for many of these biological activities.

The modification of the aromatic rings of the chalcone scaffold allows for the fine-tuning of their biological effects. The inclusion of a 4-cyclohexylphenyl group is of particular interest as it can enhance lipophilicity, potentially improving pharmacokinetic properties. This document outlines the synthesis of substituted chalcones from this compound, a starting material that allows for the introduction of diverse functionalities through various synthetic strategies.

Synthetic Strategies

While the Claisen-Schmidt condensation is the most common method for chalcone synthesis, the presence of a bromine atom on the α-carbon of the ethanone starting material makes a direct condensation challenging. A more effective approach is the Wittig reaction, which involves the conversion of the α-bromo ketone into a phosphonium ylide, followed by its reaction with a substituted aromatic aldehyde. This method offers high yields and stereoselectivity for the desired (E)-alkene.

An alternative and more traditional approach involves the Claisen-Schmidt condensation of the non-brominated precursor, 1-(4-cyclohexylphenyl)ethanone, with various substituted benzaldehydes. This base-catalyzed reaction is a straightforward and widely used method for generating diverse chalcone libraries.

Experimental Protocols

Protocol 1: Synthesis of Substituted Chalcones via Wittig Reaction

This protocol describes the synthesis of a substituted chalcone from this compound and a substituted benzaldehyde via a Wittig reaction.

Step 1: Formation of the Phosphonium Salt

-

In a round-bottom flask, dissolve this compound (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene (10 mL per mmol of the bromo ketone).

-

Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Reaction with Aldehyde

-

Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) (15 mL per mmol of salt) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (1.1 equivalents) or n-butyllithium (1.1 equivalents), portion-wise with stirring. The formation of the ylide is indicated by a color change (typically to deep orange or red).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the desired substituted benzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure substituted chalcone.

Protocol 2: Synthesis of Substituted Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of substituted chalcones from 1-(4-cyclohexylphenyl)ethanone and various substituted benzaldehydes.

-

In a round-bottom flask, dissolve 1-(4-cyclohexylphenyl)ethanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol (15-20 mL).

-

To this solution, add a catalytic amount of a base, such as a 50% aqueous solution of sodium hydroxide or potassium hydroxide, dropwise with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product completely.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Presentation

The following table summarizes the synthesis of a series of representative (E)-1-(4-cyclohexylphenyl)-3-(substituted-phenyl)prop-2-en-1-ones via the Claisen-Schmidt condensation.

| Entry | R | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | H | 85 | 118-120 | 7.98 (d, 2H), 7.80 (d, 1H), 7.65-7.60 (m, 3H), 7.42-7.35 (m, 3H), 2.60 (t, 1H), 1.90-1.25 (m, 10H) | 190.5, 144.8, 138.2, 134.9, 132.8, 130.5, 129.1, 128.9, 128.6, 127.2, 121.9, 45.9, 34.3, 26.8, 26.1 |

| 2 | 4-Cl | 91 | 165-167 | 8.01 (d, 2H), 7.78 (d, 1H), 7.62 (d, 2H), 7.55 (d, 1H), 7.43 (d, 2H), 2.62 (t, 1H), 1.92-1.28 (m, 10H) | 190.1, 143.4, 138.3, 136.2, 133.5, 130.6, 129.8, 129.3, 129.0, 127.3, 122.5, 45.9, 34.3, 26.8, 26.1 |

| 3 | 4-OCH₃ | 88 | 134-136 | 8.00 (d, 2H), 7.78 (d, 1H), 7.62 (d, 2H), 7.35 (d, 1H), 6.98 (d, 2H), 3.88 (s, 3H), 2.61 (t, 1H), 1.91-1.27 (m, 10H) | 189.9, 161.5, 144.7, 138.0, 130.8, 130.4, 127.6, 127.2, 119.3, 114.4, 55.5, 45.9, 34.3, 26.8, 26.1 |

| 4 | 4-NO₂ | 82 | 198-200 | 8.30 (d, 2H), 8.05 (d, 2H), 7.88 (d, 1H), 7.80 (d, 2H), 7.68 (d, 1H), 2.64 (t, 1H), 1.95-1.30 (m, 10H) | 189.8, 148.8, 142.1, 141.2, 138.6, 130.8, 129.3, 129.2, 127.4, 124.2, 124.1, 45.9, 34.3, 26.8, 26.1 |

Note: The NMR data is representative and may vary slightly based on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflows for the synthesis of substituted chalcones.

Signaling Pathway

A significant body of research has demonstrated that chalcones exert their anti-inflammatory and anticancer effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[4] In cancer, constitutive activation of the NF-κB pathway promotes tumor growth and resistance to therapy.[2]

Chalcones can inhibit this pathway at multiple points. A key mechanism is the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[2] By preventing IκBα degradation, chalcones block the nuclear translocation of the active NF-κB dimer (p50/p65), thereby inhibiting the transcription of its target genes.[5]

Caption: Inhibition of the NF-κB signaling pathway by substituted chalcones.

References

- 1. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. academicjournals.org [academicjournals.org]

- 5. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hantzsch Thiazole Synthesis Using 2-Bromo-1-(4-cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are key structural motifs in many pharmaceuticals.[1][2] This protocol details the synthesis of 2-amino-4-(4-cyclohexylphenyl)thiazole through the reaction of 2-Bromo-1-(4-cyclohexylphenyl)ethanone with thiourea. This reaction proceeds via a cyclocondensation mechanism, offering high yields and a straightforward procedure.[1][3] The resulting 2-aminothiazole scaffold is a valuable building block in medicinal chemistry.[4]

Reaction Scheme

The overall reaction involves the condensation of an α-haloketone, this compound, with a thioamide, in this case, thiourea, to form the corresponding 2-amino-4-arylthiazole.

Caption: General reaction scheme for the Hantzsch synthesis of 2-Amino-4-(4-cyclohexylphenyl)thiazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value | Reference |

| Reagents | ||

| This compound | 1.0 eq | [5][6] |

| Thiourea | 1.2 - 1.5 eq | [1][3] |

| Reaction Conditions | ||

| Solvent | Ethanol | [7] |

| Temperature | Reflux (approx. 78 °C) | [7] |

| Reaction Time | 1 - 2 hours | [8] |

| Work-up & Purification | ||

| Neutralizing Agent | 5% Sodium Carbonate Solution | [1] |

| Purification Method | Recrystallization from Ethanol | [7][9] |

| Expected Outcome | ||

| Theoretical Yield | To be calculated based on limiting reagent | |

| Appearance | Off-white to pale yellow solid | [10] |

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-